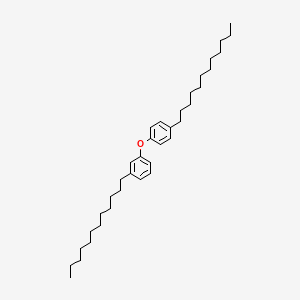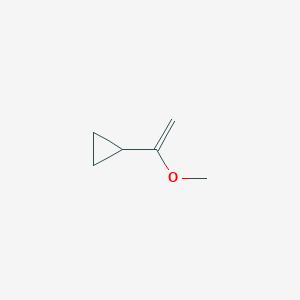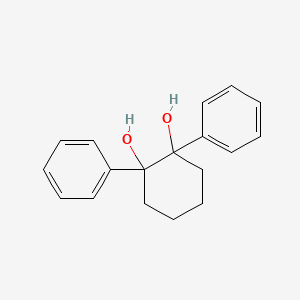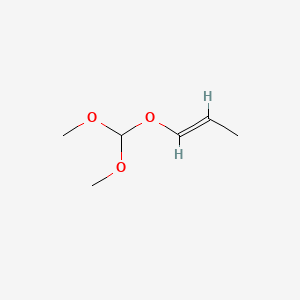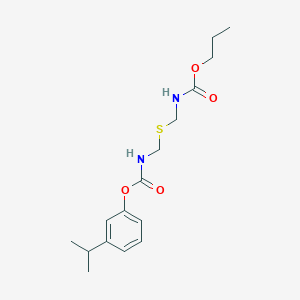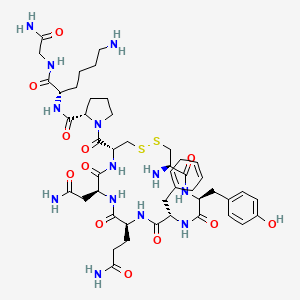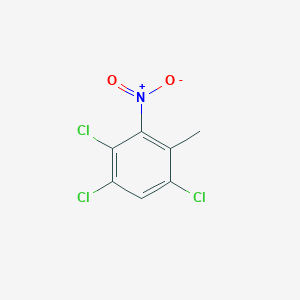
1,2,5-Trichloro-4-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trichloro-4-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO2 It is a derivative of benzene, characterized by the presence of three chlorine atoms, one methyl group, and one nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,2,5-trichloro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Trichloro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, ethanol as a solvent.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed:
Reduction: 1,2,5-Trichloro-4-methyl-3-aminobenzene.
Substitution: 1,2,5-Trichloro-4-hydroxy-3-nitrobenzene.
Oxidation: 1,2,5-Trichloro-4-carboxy-3-nitrobenzene.
Aplicaciones Científicas De Investigación
1,2,5-Trichloro-4-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,5-Trichloro-4-methyl-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparación Con Compuestos Similares
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but with an additional chlorine atom.
1,2,3-Trichloro-4-nitrobenzene: Differing in the position of the chlorine atoms and nitro group.
1,2,4-Trichloro-5-nitrobenzene: Another positional isomer with different chemical properties.
Uniqueness: 1,2,5-Trichloro-4-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. Its methyl group differentiates it from other trichloronitrobenzene derivatives, influencing its physical and chemical properties.
Propiedades
Número CAS |
65151-21-5 |
|---|---|
Fórmula molecular |
C7H4Cl3NO2 |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
1,2,5-trichloro-4-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,1H3 |
Clave InChI |
MVLXSKXYTRPVGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
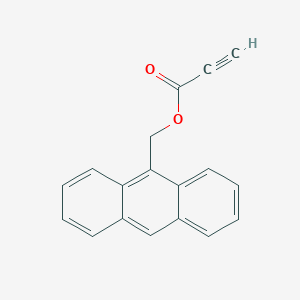
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
